molecular formula C5H13NO2 B1267231 2-Aminopentane-1,5-diol CAS No. 21926-01-2

2-Aminopentane-1,5-diol

Cat. No. B1267231
CAS RN: 21926-01-2
M. Wt: 119.16 g/mol
InChI Key: UEDDHBVGNLVMRQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Aminopentane-1,5-diol and its derivatives has been explored through various chemical routes, highlighting the importance of chemo- and regioselectivity. Notably, a catalyst-controlled reversal of chemoselectivity enables the acylation of 2-Aminopentane-1,5-diol derivatives, introducing acyl groups selectively onto the secondary hydroxy group despite the presence of a primary hydroxy group (Yoshida et al., 2012). Additionally, a multidisciplinary approach involving biocatalysis has been applied for the rapid and preparative-scale synthesis of chiral amino alcohols from this compound, showcasing an efficient, environmentally friendly pathway (Smith et al., 2010).

Molecular Structure Analysis

The molecular structure of 2-Aminopentane-1,5-diol is characterized by its bifunctional nature, possessing both an amino group and two hydroxyl groups at terminal positions. This structure facilitates diverse chemical reactivity and allows for functional modifications, making it a valuable intermediate in organic synthesis. Studies on its derivatives further elaborate on the structural aspects that enable specific chemical transformations and reactivity patterns.

Chemical Reactions and Properties

2-Aminopentane-1,5-diol undergoes various chemical reactions, including acylation, reductive amination, and cyclization. These reactions are significantly influenced by the compound’s molecular structure, allowing for the selective introduction of functional groups and the formation of cyclic structures. For instance, its derivatives have been synthesized through reductive amination, highlighting the compound's role in producing biologically relevant molecules (Li et al., 2020).

Scientific Research Applications

Chemoselective Acylation

2-Aminopentane-1,5-diol derivatives have been utilized in chemoselective acylation processes. This involves highly chemo- and regioselective acylation achieved through organocatalysis. In such processes, an acyl group is introduced onto the sterically hindered secondary hydroxy group in the presence of the primary one, facilitated by molecular recognition events of the catalyst. This technique holds importance in organic synthesis and chemical industries (Yoshida et al., 2012).

Biocatalytic Synthesis of Chiral Amino Alcohols

Chiral amino alcohols, including derivatives of 2-aminopentane-1,5-diol, are valuable biochemicals and pharmaceutical intermediates. A study described a multidisciplinary approach to establish biocatalytic routes for synthesizing these compounds, using engineered Escherichia coli transketolase and ω-transaminase from Chromobacterium violaceum. This approach represents a greener and more efficient alternative to traditional chemical methods (Smith et al., 2010).

Catalyst for Asymmetric Michael Addition Reactions

2-Aminopentane-1,5-diol derivatives have been used to synthesize C2-symmetric heterobimetallic complexes that serve as promoters in asymmetric Michael addition reactions. These reactions are crucial in producing chiral compounds used in various pharmaceutical and chemical products, showcasing the compound's versatility in asymmetric synthesis (Manickam & Sundararajan, 1997).

Antimicrobial Properties in Dermatology

In dermatological applications, 2-aminopentane-1,5-diol, specifically pentane-1,5-diol, has been identified to have antimicrobial properties. It has been compared favorably to other diols like propylene glycol in terms of drug delivery-enhancing potency, pharmaceutical properties, antimicrobial spectrum, and toxicity. Its efficacy and safety have been confirmed in clinical trials, making it an attractive ingredient for topical pharmaceutical formulations (Jacobsson Sundberg & Faergemann, 2008).

Interaction with Serine Proteases

A study synthesized a compound based on 2-aminopentane-1,5-diol to investigate its interaction with serine proteases. The compound aimed to simulate specific sites of serine proteases and was studied for its effects on the hydrolysis of substrates by chymotrypsin. This research contributes to understanding the interaction mechanisms of serine proteinases and their inhibitors, potentially leading to new drug development (Verevka et al., 1991).

Synthesis of Water-Soluble Derivatives

The development of a non-aqueous process for synthesizing water-soluble derivatives of 3-amino-pentan-1,5-diol demonstrates the chemical versatility of 2-aminopentane-1,5-diol. This process is efficient and environmentally friendly, indicating potential applications in various industrial and pharmaceutical processes (Rawalpally et al., 2009).

Safety And Hazards

The safety information for 2-Aminopentane-1,5-diol includes several hazard statements: H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding inhalation of dust, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

2-aminopentane-1,5-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO2/c6-5(4-8)2-1-3-7/h5,7-8H,1-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEDDHBVGNLVMRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(CO)N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30305671
Record name 2-aminopentane-1,5-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30305671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Aminopentane-1,5-diol

CAS RN

21926-01-2
Record name NSC171442
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Record name 2-aminopentane-1,5-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30305671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-aminopentane-1,5-diol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
K Yoshida, T Shigeta, T Furuta… - Chemical communications, 2012 - pubs.rsc.org
Highly chemo- and regioselective acylation of 2-aminopentane-1,5-diol derivatives has been achieved by organocatalysis. An acyl group can be chemoselectively introduced onto the …
Number of citations: 31 pubs.rsc.org
JE Holladay, TA Werpy - Catalysis of Organic Reactions, 2005 - books.google.com
Glutamic acid (Glu) provides a platform to numerous compounds through thermochemical approaches such as hydrogenation, cyclization, decarboxylation and deamination. In this …
Number of citations: 3 books.google.com
M Chaykovsky, A Rosowsky… - Journal of medicinal …, 1974 - ACS Publications
A versatile method for the unequivocal synthesis of 6-substituted pteridines was used for the preparation of several methotrexate analogs in which the glutamate moiety was modified in …
Number of citations: 56 pubs.acs.org
JW Payne, R Jakes, BS Hartley - Biochemical Journal, 1970 - portlandpress.com
Alamethicin, an antibiotic that can transport cations and induce action potentials in synthetic membranes, is shown to be a cyclic peptide with 18 residues including 7-α-aminoisobutyric …
Number of citations: 168 portlandpress.com
R Fallek, N Ashush, A Fallek, O Fleischer… - The Journal of Organic …, 2022 - ACS Publications
Seeking to improve the site selectivity of acylation of amphiphilic diols, which is induced by imidazole-based nucleophilic catalysts and directs the reaction toward apolar sites, as we …
Number of citations: 1 pubs.acs.org
T Yamada, K Suzuki, T Hirose, T Furuta… - Chemical and …, 2016 - jstage.jst.go.jp
The organocatalytic site-selective monoacylation of avermectin B 2a, an insecticidal and anti-parasitic drug, was accomplished. Although an acetylation of avermectin B 2a using a 4-…
Number of citations: 14 www.jstage.jst.go.jp
A Imayoshi - 2021 - books.google.com
This book proposes a novel concept for molecular recognition. In the field of asymmetric synthesis approaching the mature science, asymmetric discrimination and catalytic synthesis of …
Number of citations: 1 books.google.com
Z Li, R Yazaki, T Ohshima - Organic letters, 2016 - ACS Publications
A chemoselective functional group installation through catalytic hydroxy group selective conjugate addition of amino alcohols to a variety of functionalized α,β-unsaturated sulfonyl …
Number of citations: 35 pubs.acs.org
S Hanessian, S Parthasarathy… - Journal of medicinal …, 2003 - ACS Publications
The importance of visual imagery and relational thinking manifests itself in a heuristic approach to the design and synthesis of potential morphinomimetics as agonists of the human μ-…
Number of citations: 52 pubs.acs.org
A Imayoshi, BV Lakshmi, Y Ueda, T Yoshimura… - Nature …, 2021 - nature.com
Asymmetric synthesis of mechanically planar chiral rotaxanes and topologically chiral catenanes has been a long-standing challenge in organic synthesis. Recently, an excellent …
Number of citations: 34 www.nature.com

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